1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea
説明
特性
分子式 |
C13H11Cl2N3O |
|---|---|
分子量 |
296.15 g/mol |
IUPAC名 |
1-(2,5-dichlorophenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-3-4-11(15)12(6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
InChIキー |
LIIDYQRSXWHREP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
準備方法
Nucleophilic Addition Method
The nucleophilic addition method is a widely employed synthesis route for 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea. This approach involves the reaction of 1,3-dichloro-5-isocyanatobenzene with 2-chlorobenzylamine in a polar aprotic solvent such as dichloromethane . The procedure begins by dissolving 1,3-dichloro-5-isocyanatobenzene in anhydrous dichloromethane under an inert atmosphere. Pyridin-3-ylmethylamine is then added dropwise to the solution, followed by continuous stirring at room temperature for 24 hours. The solvent is evaporated under reduced pressure, yielding a white crystalline solid.
Key advantages of this method include its simplicity and the avoidance of high-temperature conditions, which minimizes side reactions. However, the extended reaction time and the need for strict moisture control pose practical challenges.
| Parameter | Details |
|---|---|
| Reactants | 1,3-Dichloro-5-isocyanatobenzene, Pyridin-3-ylmethylamine |
| Solvent | Dichloromethane |
| Temperature | Room temperature (25°C) |
| Reaction Time | 24 hours |
| Workup | Solvent evaporation |
| Yield | Not explicitly reported |
Reaction of Substituted Anilines with Isocyanates
An alternative synthesis involves the condensation of substituted anilines with isocyanates. In this method, 2,5-dichloroaniline reacts with pyridin-3-ylmethyl isocyanate in tetrahydrofuran (THF) at 0–5°C . The reaction mixture is stirred for 12 hours, after which the product is precipitated by adding ice-cold water. The crude product is purified via recrystallization from ethanol.
This method offers moderate yields and avoids the use of moisture-sensitive reagents. However, the requirement for low temperatures increases operational complexity.
Urea Precursor-Based Synthesis
A less common approach utilizes urea precursors such as carbamoyl chlorides. For example, 2,5-dichlorophenyl carbamoyl chloride reacts with pyridin-3-ylmethylamine in the presence of a base like triethylamine. The reaction proceeds in acetonitrile at 50°C for 6 hours, followed by filtration and column chromatography for purification.
While this method achieves faster reaction times, the limited commercial availability of carbamoyl chlorides restricts its scalability.
| Parameter | Details |
|---|---|
| Reactants | 2,5-Dichlorophenyl carbamoyl chloride, Pyridin-3-ylmethylamine |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Temperature | 50°C |
| Reaction Time | 6 hours |
| Workup | Filtration, column chromatography |
| Yield | Not explicitly reported |
Mechanistic Insights and Side Reactions
The electron-withdrawing chlorine substituents on the phenyl ring enhance the electrophilicity of the isocyanate group, facilitating nucleophilic attack by the amine . Competing side reactions, such as the formation of biuret derivatives, are suppressed by maintaining stoichiometric excess of the amine. Computational studies suggest that the pyridine ring’s electron-donating effects stabilize transition states during urea formation .
Comparative Analysis of Synthesis Methods
A critical evaluation of the three methods reveals distinct trade-offs:
-
Nucleophilic Addition :
-
Pros : Simple setup, no specialized equipment.
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Cons : Long reaction time, moisture sensitivity.
-
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Aniline-Isocyanate Condensation :
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Pros : Moderate yields, avoids moisture issues.
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Cons : Requires low temperatures, costly isocyanates.
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Carbamoyl Chloride Route :
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Pros : Fast reaction, high purity.
-
Cons : Limited precursor availability, complex purification.
-
Characterization and Validation
Synthesized batches of 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea are validated using spectral techniques:
化学反応の分析
1-(2,5-ジクロロフェニル)-3-(ピリジン-3-イルメチル)尿素は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して還元反応を行うことができ、尿素基がアミン誘導体に還元されます。
置換: ジクロロフェニル基は、アミンやチオールなどの求核試薬との求核置換反応を起こすことができ、置換誘導体を生成します。
これらの反応に使用される一般的な試薬や条件には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:トリエチルアミン)、特定の反応に応じて異なる温度や圧力などがあります。
科学研究への応用
1-(2,5-ジクロロフェニル)-3-(ピリジン-3-イルメチル)尿素には、科学研究におけるいくつかの応用があります。
化学: より複雑な有機分子や材料の合成における構成単位として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 尿素誘導体が効果を示した疾患の治療、特に治療薬としての可能性を探求する研究が進められています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
1-(2,5-ジクロロフェニル)-3-(ピリジン-3-イルメチル)尿素の作用機序は、酵素や受容体などの分子標的との相互作用を介しており、生物学的経路の調節につながります。正確な分子標的と経路は、特定の用途や研究されている生物系によって異なる場合があります。たとえば、抗菌研究では、細菌酵素を阻害する可能性がありますが、抗癌研究では、細胞増殖経路を阻害する可能性があります。
類似化合物の比較
1-(2,5-ジクロロフェニル)-3-(ピリジン-3-イルメチル)尿素は、次のような他の類似化合物と比較することができます。
1-(2,4-ジクロロフェニル)-3-(ピリジン-3-イルメチル)尿素: 構造は似ていますが、塩素の置換が異なり、反応性や生物活性が異なります。
1-(2,5-ジクロロフェニル)-3-(ピリジン-2-イルメチル)尿素: ピリジン環の置換位置によって、化合物の特性や用途が影響を受ける可能性があります。
1-(2,5-ジクロロフェニル)-3-(ピリジン-4-イルメチル)尿素: 化学的および生物学的挙動が異なる可能性のある別の位置異性体です。
これらの比較は、1-(2,5-ジクロロフェニル)-3-(ピリジン-3-イルメチル)尿素が、特定の置換パターンとその特性や用途に対する影響という点で、ユニークであることを示しています。
類似化合物との比較
Structural Analogs with Dichlorophenyl Substitutions
The 2,5-dichlorophenyl group is a critical pharmacophore in urea derivatives. Key comparisons include:
Key Observations :
Pyridinylmethyl-Containing Ureas
Compounds with pyridinylmethyl groups exhibit distinct pharmacological profiles:
Key Observations :
- Metabolic Stability : The trifluoromethyl group in ’s compound may confer resistance to oxidative metabolism, whereas the target compound’s pyridine ring could undergo faster hepatic clearance.
- Receptor Specificity : Pyridin-3-ylmethyl substitution (target) vs. pyridin-2-ylmethyl () may alter binding to P2X7 or other receptors due to positional isomerism .
Heterocyclic Variations in Urea Derivatives
Heterocyclic substituents significantly influence bioactivity:
Key Observations :
- DNA Interaction : The triazolo-pyridazine moiety in ’s compound may enable DNA binding, a feature absent in the target compound.
- Hydrogen Bonding: Pyridazinone derivatives (e.g., ) could exhibit stronger hydrogen-bonding interactions than the target’s pyridine group.
Data Tables
Table 1: Physicochemical Properties
生物活性
1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C13H11Cl2N3O
- Molecular Weight : 296.15 g/mol
- IUPAC Name : 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea
The biological activity of 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is attributed to its interaction with specific molecular targets, including enzymes and receptors. The dichlorophenyl and pyridinylmethyl groups enhance its binding affinity, allowing it to inhibit various enzymatic activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| MRSA | 8 µg/mL | |
| E. coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study involving human cancer cell lines, 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea demonstrated significant cytotoxicity with IC50 values ranging from 1.5 to 5 µM across different cell lines. The compound was particularly effective against breast cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Apoptosis induction | |
| A549 (Lung Cancer) | 3.0 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways.
Table 3: Enzyme Inhibition Data
Q & A
Q. What are the standard synthetic routes for 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling a chlorophenyl isocyanate derivative with a pyridinylmethylamine precursor. Key steps include:
- Formation of urea linkage : React 2,5-dichlorophenyl isocyanate with 3-(aminomethyl)pyridine under anhydrous conditions (e.g., dry THF or DCM) at 0–25°C .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of isocyanate to amine) to minimize side products.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and dichlorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 336.0452 for C₁₃H₁₀Cl₂N₃O) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. How can researchers design preliminary biological activity assays for this compound?
- Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .
- Cellular viability screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or VEGFR2). Focus on hydrogen bonding between the urea moiety and catalytic residues (e.g., Asp831 in EGFR) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from independent studies while controlling for variables like cell line passage number or assay temperature .
- Dose-response validation : Replicate experiments under standardized conditions (e.g., 37°C, 5% CO₂) using orthogonal assays (e.g., Western blotting for target phosphorylation) .
Q. How can structure-activity relationship (SAR) studies improve the compound’s potency?
- Substituent modification : Replace chlorine atoms on the phenyl ring with electron-withdrawing groups (e.g., CF₃) to enhance target affinity .
- Scaffold hybridization : Integrate the pyridinylmethyl group into bicyclic systems (e.g., pyridopyrimidines) to improve metabolic stability .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) properties?
- In vitro ADME : Assess metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 monolayers .
- In vivo PK : Administer 10 mg/kg intravenously to Sprague-Dawley rats; collect plasma samples at 0–24 h for LC-MS/MS analysis .
Methodological Considerations
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Cross-validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
- Isotopic labeling : Synthesize a deuterated analog to confirm peak assignments in complex spectra .
Q. What experimental designs minimize off-target effects in mechanistic studies?
- CRISPR/Cas9 knockout models : Validate target specificity using isogenic cell lines lacking the putative target protein .
- Proteome-wide profiling : Employ thermal shift assays or affinity pulldown followed by mass spectrometry to identify interacting proteins .
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